1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Overview
Description
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine, also known as PPSA, is a heterocyclic compound with a chemical structure of C4H8N2O2S. It is a colorless solid that is soluble in polar organic solvents, such as alcohols and ethers. PPSA is used in the synthesis of a variety of organic compounds, as well as in the production of pharmaceuticals and agrochemicals. PPSA is also used as a component of various catalysts and as a reagent in many organic reactions.
Scientific Research Applications
Polymer Modification and Medical Applications
Radiation-induced hydrogels modified with various amines, including derivatives similar to "1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine," have shown enhanced swelling properties and thermal stability, suggesting their potential in medical applications due to promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Ligand Synthesis for Coordination Chemistry
In coordination chemistry, derivatives of "1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine" have been synthesized for their potential use as flexible ligands. These compounds were prepared through reactions in superbasic mediums, indicating their relevance in creating complex structures for material science and catalysis (Potapov et al., 2007).
Catalysis and Green Chemistry
Magnetically separable graphene oxide anchored with sulfonic acid, including structures related to "1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine," have been utilized as catalysts for synthesizing pyrazolo[3,4-b]pyridine derivatives. This demonstrates an efficient approach towards sustainable chemistry by enabling the catalyst's reuse and highlighting the use of green solvents (Zhang et al., 2016).
Material Science and Nanochemistry
The synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles, potentially involving "1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine" derivatives, showcased a novel method involving a 1,3-sulfonyl shift. This process contributes to material science by offering a new pathway for creating sulfonyl-containing polymers with potential applications in nanochemistry and materials engineering (Zhu et al., 2013).
properties
IUPAC Name |
1-propylsulfonylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-2-3-12(10,11)9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBFDURMBUEGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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